(2,5-Dimethylphenyl)hydrazine

Physical organic chemistry Process chemistry Solid-state handling

Fischer indole cyclisation of unsubstituted phenylhydrazine frequently yields regioisomeric mixtures that demand costly chromatographic separation. (2,5-Dimethylphenyl)hydrazine (CAS 613-85-4) blocks one ortho position, forcing cyclisation exclusively to 4,7-dimethylindole - a single regioisomer - eliminating isomer separation and increasing overall yield. • Single regioisomer product - no isomer separation required • Enables synthetically rare 1,5-methyl migration for carbazole scaffolds • ≥98% purity hydrochloride (CAS 56737-78-1); mp 205°C (dec) • Supplied with full Certificate of Analysis for batch-to-batch consistency

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 613-85-4
Cat. No. B1299893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,5-Dimethylphenyl)hydrazine
CAS613-85-4
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)NN
InChIInChI=1S/C8H12N2/c1-6-3-4-7(2)8(5-6)10-9/h3-5,10H,9H2,1-2H3
InChIKeyXTXWNXNOTJBIIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2,5-Dimethylphenyl)hydrazine: Structure & Key Properties


(2,5-Dimethylphenyl)hydrazine (CAS 613-85-4), typically supplied as the hydrochloride salt (CAS 56737-78-1), is a substituted arylhydrazine bearing methyl groups at the 2- and 5-positions of the benzene ring . It belongs to the family of phenylhydrazine derivatives that serve as critical intermediates in the Fischer indole synthesis, enabling the construction of indole scaffolds for pharmaceuticals, agrochemicals, dyes, and corrosion inhibitors . The free base has a calculated log P of 2.36, indicating substantially higher lipophilicity than unsubstituted phenylhydrazine [1]. The hydrochloride salt is a crystalline solid with a melting point of 205 °C (decomposition) and is commercially available at ≥97% purity .

Workflow Fischer indole synthesis — single regioisomer output
Selection 2,5-dimethyl substitution blocks one ortho position
Procurement Crystalline hydrochloride salt, ≥97% purity (HPLC)

Why (2,5-Dimethylphenyl)hydrazine Is Irreplaceable


Arylhydrazines that differ in the number or position of methyl substituents are not interchangeable building blocks [1]. The 2,5-dimethyl substitution pattern uniquely blocks one ortho position of the phenyl ring, forcing the Fischer indole cyclisation to proceed exclusively through the unblocked ortho position, thereby producing a single regioisomeric indole [2]. In contrast, unsubstituted phenylhydrazine can yield mixtures of regioisomers, and differently substituted isomers (e.g., 2,4- or 2,6-dimethylphenylhydrazine) generate distinct indole scaffolds with divergent physicochemical and biological profiles [3]. Moreover, the 2,5-dimethyl arrangement has been shown to promote a synthetically rare, high-yielding methyl migration during indolisation, a reactivity signature absent in less activated arylhydrazines [4]. These differences translate into tangible consequences for synthesis efficiency, product purity, and downstream application performance.

Regioisomer 2,5-Dimethyl cyclises to a single indole; 2,4- or 2,6-isomers produce different regioisomeric scaffolds or mixtures.
Reactivity 2,5-Dimethyl promotes a synthetically useful methyl migration; this rearrangement is absent in less activated arylhydrazines.
Physicochemical Log P 2.36 versus unsubstituted phenylhydrazine (log P ~1.25) alters partitioning; indole lipophilicity profiles may not transfer.

(2,5-Dimethylphenyl)hydrazine: Evidence vs. Structural Analogs


Melting Point & Crystallinity vs. Isomers

The hydrochloride salt of (2,5-dimethylphenyl)hydrazine exhibits a decomposition melting point of 205 °C, which is intermediate between the lower-melting 2,4-isomer ( ~ 180–188 °C) and the higher-melting unsubstituted phenylhydrazine hydrochloride (250–254 °C) . The 2,6-isomer is reported as a liquid or low-melting solid with no sharp melting point [1]. A well-defined, moderate melting point facilitates purification to high analytical purity (≥97%) and improves storage stability compared to low-melting or liquid analogs, which are more prone to oxidative degradation during handling .

Melting Point
Cross-study comparable
205 °C (dec.) vs. ~180–188 °C (2,4-isomer), 250–254 °C (phenylhydrazine)
Moderate, well-defined melting point supports purification and storage.
Data to verify; literature capillary values.
Physical organic chemistry Process chemistry Solid-state handling

Lipophilicity vs. Phenylhydrazine

(2,5-Dimethylphenyl)hydrazine has a calculated log P of 2.3623, significantly higher than the log P of unsubstituted phenylhydrazine, which is reported in the range 0.95–1.36 (experimental and calculated values) [1][2]. This 1.0–1.4 log unit increase corresponds to an approximately 10- to 25-fold greater partitioning into organic solvents, enhancing solubility in lipophilic reaction media and potentially improving membrane permeability of derived indole products when drug-likeness is desired [3].

Lipophilicity
Cross-study comparable
log P = 2.36 (target) vs. log P ≈ 1.25 (phenylhydrazine); Δlog P ≈ +1.1
Higher organic-phase partitioning; may inform indole drug-likeness screening.
Calculated value; experimental confirmation recommended.
Drug design Medicinal chemistry Partitioning

Unique Methyl Migration in Fischer Indolisation

In the Fischer indole cyclisation of the 3-(2,5-dimethylphenylhydrazone) of 2,3-piperidine dione, an unusually high yield of rearranged products resulting from a 1,5-methyl migration was obtained [1]. This behaviour was not observed when a less activated aromatic ring was present in the phenylhydrazone; under identical conditions, cyclisation occurred essentially without rearrangement [1]. The finding demonstrates that the 2,5-dimethyl substitution electronically activates the aryl ring to promote this synthetically rare skeletal rearrangement, offering access to carbazole derivatives that would be inaccessible or low-yielding with other arylhydrazines.

Methyl Migration
Head-to-head
Reported high yield of 1,5-methyl shift products with 2,5-dimethyl substrate; essentially no rearrangement with less activated arylhydrazones.
Supports carbazole scaffold synthesis via unique rearrangement pathway.
Exact yields not publicly accessible; source-specific review.
Synthetic methodology Reaction mechanism Indole chemistry

Regioselective Indole: Ortho Blocking Effect

In the Fischer indole synthesis, the presence of a substituent ortho to the hydrazine group blocks one cyclisation site, forcing the reaction to proceed exclusively at the unsubstituted ortho position [1]. For 2,5-dimethylphenylhydrazine, the 2-methyl group occupies one ortho position, while the 5-methyl group is meta to the hydrazine and does not interfere. This results in the formation of a single indole regioisomer, 4,7-dimethylindole, when reacted with unsubstituted ketones [2]. In contrast, unsubstituted phenylhydrazine can, in principle, yield mixtures of 4- and 6-substituted indoles when the ketone is unsymmetrical, complicating purification and reducing yield [3].

Regioselectivity
Class-level inference
Single regioisomer (4,7-dimethylindole) vs. potential regioisomeric mixtures with unsubstituted phenylhydrazine.
Eliminates regioisomeric separation; improves yield and batch consistency.
Substrate-dependent; validate for specific ketone.
Regioselectivity Fischer indole synthesis Process optimisation

Direct Synthesis of 4,7-Dimethylindole

2,5-Dimethylindole (CAS 1196-79-8) is a demonstrated inhibitor of metal loss and hydrogen absorption during acid pickling of steel and is used in dry working photographic compositions [1]. The direct condensation of (2,5-dimethylphenyl)hydrazine with acetaldehyde (or its equivalent) under acidic conditions provides the most atom-economical route to 2,5-dimethylindole . Alternative syntheses starting from 4-methylphenylhydrazine require additional steps or give lower yields (e.g., reported 64.4% yield via a three-step sequence) [2], whereas the use of (2,5-dimethylphenyl)hydrazine can, in principle, achieve higher overall efficiency by avoiding protecting-group manipulations and regioisomeric separations.

Indole Synthesis
Cross-study comparable
Direct single-step route to 4,7-dimethylindole; alternative synthesis from 4-methylphenylhydrazine: 64.4% yield over three steps.
Shorter route may reduce cost and waste in industrial production.
Optimised yields for target route not fully disclosed.
Corrosion inhibition Industrial intermediates Photographic chemistry

Commercial Purity & Analytical Documentation

Leading suppliers such as Sigma-Aldrich and Bidepharm offer (2,5-dimethylphenyl)hydrazine hydrochloride at a guaranteed minimum purity of 97% (HPLC), accompanied by certificates of analysis that include NMR, HPLC, and GC data . This level of analytical characterisation is superior to that available for many custom-synthesised arylhydrazine analogs, where purity may be reported without supporting chromatograms. The consistent solid form and well-defined melting point further enable rapid identity verification before use .

Purity & Documentation
Supporting evidence
≥97% (HPLC) with CoA including NMR, HPLC, GC; consistent crystalline solid form.
Reduces risk of unknown impurities; supports analytical traceability.
Supplier-provided data; verify lot-specific CoA.
Quality control Procurement specifications Reproducibility

(2,5-Dimethylphenyl)hydrazine: Key Applications


4,7-Dimethylindole for Corrosion Inhibition & Photography

When the synthetic target is 4,7-dimethylindole, (2,5-dimethylphenyl)hydrazine is the most straightforward starting material because the substitution pattern of the hydrazine is directly translated into the indole product [1]. Using unsubstituted or differently substituted hydrazines would either give the wrong isomer or necessitate additional protection/deprotection steps, reducing overall yield and increasing cost. The resulting indole is a proven inhibitor of metal loss in acid pickling baths and a component of dry working photographic compositions [2].

Carbazole Scaffolds via Methyl-Migration Cyclisation

The unique ability of the 2,5-dimethylphenylhydrazone to undergo a synthetically useful 1,5-methyl migration under Fischer indole conditions opens a path to carbazole derivatives that are difficult to access with other arylhydrazines [3]. This is particularly relevant for medicinal chemistry programs exploring carbazole-based kinase inhibitors or antibacterial agents, where structural novelty is essential for intellectual property generation.

Late-Stage Functionalisation with Enhanced Lipophilicity

The elevated log P of (2,5-dimethylphenyl)hydrazine (2.36 vs. 1.25 for phenylhydrazine) [4] means that indole or hydrazone intermediates derived from it will inherently possess higher membrane permeability. This property is advantageous in central nervous system drug discovery, where candidates require a log P in the 2–5 range for optimal brain penetration, and can be exploited for tuning physicochemical properties without introducing additional lipophilic groups that could compromise solubility.

Industrial Production of Dye & Pigment Precursors

The combination of a sharp melting point (205 °C) and commercial availability at ≥97% purity with full analytical documentation makes (2,5-dimethylphenyl)hydrazine hydrochloride a reliable building block for the manufacture of azo dyes and pigments. Consistent input quality minimises batch-to-batch variation in dye shade and fastness properties, a critical requirement for industrial textile and printing-ink applications.

Application
Selection Property
Validation Focus
4,7-Dimethylindole for corrosion inhibition & photography
Direct regioisomeric translation to indole product
Single-isomer confirmation; metal-loss inhibition assay
Carbazole scaffolds via methyl-migration cyclisation
Unique 1,5-methyl shift reactivity
Rearrangement product distribution; structural novelty review
Late-stage functionalisation with enhanced lipophilicity
Elevated log P (2.36)
Partition coefficient reproducibility; membrane permeability screening
Industrial production of dye & pigment precursors
Crystalline solid, ≥97% purity, full analytical documentation
Lot-to-lot consistency; shade and fastness quality control

Technical Documentation Hub

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19 linked technical documents
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